(4-(Naphthalen-1-yl(phenyl)amino)phenyl)boronic acid
Overview
Description
(4-(Naphthalen-1-yl(phenyl)amino)phenyl)boronic acid is an organic compound with the molecular formula C22H18BNO2 It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Naphthalen-1-yl(phenyl)amino)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The general reaction conditions include:
Reagents: Aryl halide (e.g., 4-bromonaphthalene), phenylboronic acid, palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., potassium carbonate).
Solvent: Common solvents include toluene, ethanol, or a mixture of water and an organic solvent.
Temperature: The reaction is typically carried out at elevated temperatures, around 80-100°C.
Atmosphere: An inert atmosphere, such as nitrogen or argon, is often used to prevent oxidation of the reagents and catalyst
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
(4-(Naphthalen-1-yl(phenyl)amino)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new carbon-boron bonds
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium perborate, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce borane derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of (4-(Naphthalen-1-yl(phenyl)amino)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, such as sensing and catalysis. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
(4-(Naphthalen-1-yl)phenylboronic acid): This compound is similar in structure but lacks the amino group, which affects its reactivity and applications.
Phenylboronic acid: A simpler boronic acid derivative with a single phenyl group, used in various chemical reactions and applications.
Naphthylboronic acid: Contains a naphthyl group and is used in similar applications but has different reactivity due to the absence of the phenyl group.
Uniqueness
(4-(Naphthalen-1-yl(phenyl)amino)phenyl)boronic acid is unique due to the presence of both naphthyl and phenyl groups, as well as the amino group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
[4-(N-naphthalen-1-ylanilino)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BNO2/c25-23(26)18-13-15-20(16-14-18)24(19-9-2-1-3-10-19)22-12-6-8-17-7-4-5-11-21(17)22/h1-16,25-26H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNCAGKQHGBUJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630470 | |
Record name | {4-[(Naphthalen-1-yl)(phenyl)amino]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
717888-41-0 | |
Record name | {4-[(Naphthalen-1-yl)(phenyl)amino]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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